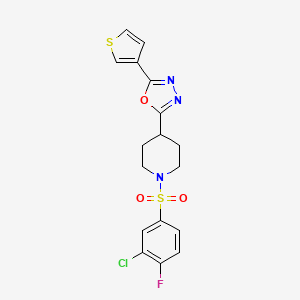2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
CAS No.: 1448031-33-1
Cat. No.: VC7248634
Molecular Formula: C17H15ClFN3O3S2
Molecular Weight: 427.89
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448031-33-1 |
|---|---|
| Molecular Formula | C17H15ClFN3O3S2 |
| Molecular Weight | 427.89 |
| IUPAC Name | 2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C17H15ClFN3O3S2/c18-14-9-13(1-2-15(14)19)27(23,24)22-6-3-11(4-7-22)16-20-21-17(25-16)12-5-8-26-10-12/h1-2,5,8-11H,3-4,6-7H2 |
| Standard InChI Key | DIBLNPKDYWIGSN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Introduction
2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a complex organic compound featuring a 1,3,4-oxadiazole ring, a piperidine moiety, and a sulfonyl group. This compound is notable for its structural diversity and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Key Features:
-
Molecular Formula: C₁₇H₁₅ClFN₃O₃S₂
-
Molecular Weight: 427.9 g/mol
-
CAS Number: 1448031-33-1
Synthesis Steps:
-
Preparation of Intermediates: This involves the synthesis of the piperidine and thiophene derivatives.
-
Formation of the Oxadiazole Ring: This step typically involves condensation reactions between the prepared intermediates.
-
Purification: Techniques such as column chromatography or recrystallization are used to purify the final product.
Biological Activities and Potential Applications
2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is part of a class of compounds known for their diverse biological activities. Oxadiazole derivatives have been studied for their antimicrobial, antiprotozoal, and anticancer properties. The presence of additional heterocyclic rings, such as the thiophene ring in this compound, can enhance its biological activity.
Biological Activities:
-
Antimicrobial Activity: Oxadiazole derivatives have shown effectiveness against various microbial strains.
-
Anticancer Activity: These compounds can disrupt cell cycle progression or induce apoptosis in cancer cells.
-
Antiprotozoal Activity: Some oxadiazole derivatives exhibit potent activity against protozoa like Trypanosoma cruzi.
Mechanism of Action
The mechanism of action for 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole likely involves binding interactions with specific biological targets such as enzymes or receptors. The structural features of the compound, including the oxadiazole ring and the sulfonyl group, facilitate these interactions.
Binding Studies:
-
Surface Plasmon Resonance (SPR): This technique can be used to study the binding affinity and specificity of the compound to its targets.
-
Isothermal Titration Calorimetry (ITC): Provides detailed thermodynamic data on the binding process.
Stability and Reactivity:
-
Stability: The compound is generally stable under standard conditions but may degrade under light or heat exposure.
-
Reactivity: It can undergo various chemical transformations typical for oxadiazole derivatives.
Future Directions:
-
In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume